molecular formula C24H32O4SSi2 B14287909 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione CAS No. 114125-21-2

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione

Cat. No.: B14287909
CAS No.: 114125-21-2
M. Wt: 472.7 g/mol
InChI Key: OXYBKEKQSRGUDO-UHFFFAOYSA-N
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Description

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is a complex organic compound characterized by the presence of trimethylsilyl groups and a thiolane-2,5-dione core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives.

Scientific Research Applications

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with target molecules. This selective interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is unique due to its thiolane-2,5-dione core and the presence of multiple trimethylsilyl groups. This combination provides the compound with distinct chemical properties, including enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

114125-21-2

Molecular Formula

C24H32O4SSi2

Molecular Weight

472.7 g/mol

IUPAC Name

3,4-bis[phenyl(trimethylsilyloxy)methyl]thiolane-2,5-dione

InChI

InChI=1S/C24H32O4SSi2/c1-30(2,3)27-21(17-13-9-7-10-14-17)19-20(24(26)29-23(19)25)22(28-31(4,5)6)18-15-11-8-12-16-18/h7-16,19-22H,1-6H3

InChI Key

OXYBKEKQSRGUDO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1C(C(=O)SC1=O)C(C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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